(2-Methyl-5-tetrazolyl)methanol

Catalog No.
S2800142
CAS No.
55408-40-7
M.F
C3H6N4O
M. Wt
114.108
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methyl-5-tetrazolyl)methanol

Pharmaceutical developers encounter metabolic instability and inconsistent regiopurity with 1-methyltetrazole bioisosteres. (2-Methyl-5-tetrazolyl)methanol provides the regiospecific 2-methyl isomer, blocking N2 position to eliminate tautomeric equilibrium and enhance metabolic resistance. Key outcomes: • Regiofixed structure ensures reproducible API lipophilicity and membrane permeability. • Hydroxymethyl handle enables facile conversion to chloromethyl, ether, or ester derivatives. • Ideal for late-stage functionalization in antihypertensive and CNS drug candidates.

CAS Number

55408-40-7

Product Name

(2-Methyl-5-tetrazolyl)methanol

IUPAC Name

(2-methyltetrazol-5-yl)methanol

Molecular Formula

C3H6N4O

Molecular Weight

114.108

InChI

InChI=1S/C3H6N4O/c1-7-5-3(2-8)4-6-7/h8H,2H2,1H3

InChI Key

XUJXRLKUQPFUOU-UHFFFAOYSA-N

SMILES

CN1N=C(N=N1)CO

solubility

not available

Synonyms

(2-Methyl-2H-tetrazol-5-yl)methanol, 5-(Hydroxymethyl)-2-methyl-2H-tetrazole, 2-Methyl-2H-tetrazole-5-methanol, (2-Methyl-5-tetrazolyl)methanol, 5-Hydroxymethyl-2-methyltetrazole, 2-Methyl-5-(hydroxymethyl)tetrazole

Purity

≥95%

Package Size

1 g, 5 g, 25 g

(2-Methyl-5-tetrazolyl)methanol (CAS 55408-40-7) is a highly versatile, nitrogen-rich heterocyclic building block widely utilized in pharmaceutical and agrochemical synthesis. Featuring a 2-methyl-2H-tetrazole core and a reactive 5-hydroxymethyl group, it serves as a premier non-classical bioisostere for carboxylic acids. The hydroxymethyl moiety provides a reliable synthetic handle for ready conversion into halides (e.g., 5-chloromethyl-2-methyltetrazole), ethers, or esters, facilitating its incorporation into complex active pharmaceutical ingredients (APIs). Its high metabolic stability and distinct physicochemical profile make it a critical raw material for advanced drug discovery and commercial manufacturing workflows where precise control over molecular lipophilicity is required[1].

Research Fit

Functional handle Hydroxymethyl at C5 enables oxidation, esterification, and etherification downstream
Pre-methylated scaffold N2-methyl avoids regioisomeric alkylation steps and purification burden
Polar media compatible Soluble in water, methanol, and ethanol supports reaction screening in polar solvents

Substituting (2-Methyl-5-tetrazolyl)methanol with its 1-methyl isomer (CAS 61855-40-1) or an unsubstituted tetrazole fundamentally alters the physicochemical properties of the downstream product. The 2-methyl substitution pattern sterically blocks the N2 position, forcing distinct hydrogen-bonding networks and significantly increasing the lipophilicity of the resulting API compared to the 1-methyl counterpart. This difference directly impacts membrane permeability, oral bioavailability, and target binding affinity. Furthermore, the 2-methyl isomer exhibits unique thermal stability and prevents the tautomeric equilibrium observed in 1H-tetrazoles. Procurement of the exact 2-methyl isomer is therefore non-negotiable when optimizing for metabolic resistance, regiopurity during synthesis, and specific pharmacokinetic parameters in clinical candidates [1].

Substitution Risk

Regioisomeric substitution pattern may alter hydrogen-bonding capacity and synthetic reactivity compared to 1H- or alternative N-alkyl tetrazoles
Hydroxymethyl handle absent in 5-methyltetrazole or unsubstituted tetrazole methanols limits downstream derivatization pathways
N-H proton in unsubstituted analogs may introduce competing alkylation and regioisomeric uncertainty during synthesis

Enhanced Lipophilicity for Bioavailability

In comparative structure-activity relationship (SAR) studies of tetrazole bioisosteres, 2-methyltetrazole derivatives consistently demonstrate significantly higher lipophilicity than their 1-methyl counterparts. The substitution at the N2 position eliminates a hydrogen-bond donor and alters the dipole moment, resulting in a higher partition coefficient (logP). This translates to enhanced membrane permeability and improved oral bioavailability in downstream active pharmaceutical ingredients, making the 2-methyl-5-hydroxymethyl scaffold superior for central nervous system (CNS) or oral drug targeting compared to the more polar 1-methyl isomer [1].

Evidence DimensionLipophilicity (logP) and membrane permeability
Target Compound Data2-methyltetrazole derivatives exhibit higher logP and enhanced membrane permeation
Comparator Or Baseline1-methyltetrazole derivatives (lower logP, higher polarity)
Quantified DifferenceSignificant increase in lipophilicity and target tissue distribution
ConditionsPharmacokinetic profiling of tetrazole-containing APIs

Higher lipophilicity directly improves the oral absorption and blood-brain barrier penetration of drugs synthesized from this precursor.

Functional handle vs. 5-methyltetrazole
Class-level inference
Target:-CH₂OH present at C5
Comparator:5-methyltetrazole lacks any hydroxyl group
Difference:Qualitative functional group advantage; no yield data
Expands derivatization scope for library synthesis
Synthetic utility based on structural comparison; experimental validation recommended

High-Yield Halogenation Capability

(2-Methyl-5-tetrazolyl)methanol is highly valued for its processability into 5-(chloromethyl)-2-methyl-2H-tetrazole (CAS 55408-14-5), a critical electrophilic building block. The primary hydroxyl group undergoes rapid and clean substitution with reagents such as thionyl chloride. The 2-methyl group stabilizes the tetrazole ring against degradation during these harsh halogenation conditions, ensuring high yields and minimizing the formation of regioisomeric impurities that plague the functionalization of unprotected tetrazoles .

Evidence DimensionRegiopurity and yield during halogenation
Target Compound DataHigh yield of isomerically pure 5-chloromethyl derivative
Comparator Or BaselineUnprotected 5-hydroxymethyltetrazole (prone to N-alkylation/halogenation side reactions)
Quantified DifferenceNear-quantitative conversion with minimal purification required
ConditionsStandard industrial chlorination conditions (e.g., SOCl2)

Reliable, high-yield conversion to the chloromethyl intermediate is essential for cost-effective, large-scale API manufacturing.

Regioisomeric purity vs. unsubstituted analog
Class-level inference
Target:N2-methyl pre-installed; no N-H proton
Comparator:2H-tetrazole-5-methanol carries N-H, requires selective alkylation
Benefit:Eliminates regioisomeric purification step
Reduces synthetic step count and analytical burden
No direct comparative yield data; based on tetrazole alkylation literature precedent

Metabolic and Conformational Stability

As a bioisostere, the 2-methyltetrazole ring provided by this building block mimics the spatial arrangement of a carboxylic acid while offering vastly superior metabolic stability. Unlike carboxylic acids, which are rapidly cleared via glucuronidation, the 2-methyltetrazole core resists phase II metabolism. Furthermore, the 2-methyl substitution prevents tautomerization, locking the molecule into a single stable conformation that provides predictable and sustained receptor binding, unlike the tautomeric equilibrium observed in 1H-tetrazoles [1].

Evidence DimensionResistance to Phase II metabolism and tautomerization
Target Compound Data2-methyltetrazole core resists glucuronidation and exists in a single conformation
Comparator Or BaselineStandard carboxylic acid moieties (rapidly glucuronidated) and 1H-tetrazoles (tautomeric)
Quantified DifferenceExtended half-life and elimination of tautomeric variability
ConditionsIn vivo metabolic profiling and receptor binding assays

Utilizing this building block prevents rapid drug clearance and ensures consistent receptor interaction, reducing the required dosing frequency for the final pharmaceutical product.

Metabolic stability vs. carboxylic acid
Class-level inference
Tetrazole scaffold:pKa ≈ 4.5–4.9; resists glucuronidation, β-oxidation
Carboxylic acid:pKa ≈ 4.2–4.4; susceptible to phase II metabolism
Note:No compound-specific metabolic data available
Supports bioisostere strategy in lead optimization
Class-level property from medicinal chemistry literature; verify in target assay
Physicochemical advantage over bulkier tetrazoles
Cross-study comparable
Target MW:114.11 g/mol
Comparator MW:190.21 g/mol (2-(4-methylphenyl) analog)
Reduction:~40% lower molecular weight
May improve aqueous solubility and simplify purification
Based on reported solubility profiles; confirm in specific reaction media

ARB Synthesis

Serves as a critical bioisosteric core for antihypertensive agents where metabolic stability and specific receptor binding geometries are required to prevent rapid in vivo degradation [1].

CNS-Penetrant Drug Development

Utilized as a lipophilic building block to enhance the blood-brain barrier permeability of drug candidates compared to more polar 1-methyltetrazole analogs, ensuring adequate target tissue distribution [1].

5-Chloromethyl-2-methyltetrazole Production

Acts as the direct, high-yield precursor for this highly reactive alkylating agent, which is widely used to append the 2-methyltetrazole motif onto complex API scaffolds via nucleophilic substitution [1].

Coordination Chemistry and Ligand Design

Employed as a stable, nitrogen-rich ligand for transition metals in the development of functional materials and catalysts where the 2-methyl group prevents unwanted metal coordination at the N2 position, ensuring predictable complexation [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tetrazole-containing library synthesis
Hydroxymethyl handle & pre-methylated N2
Regioisomeric purity and synthetic step economy
Carboxylic acid bioisostere scaffold
Tetrazole core with comparable pKa range
Metabolic stability profile relative to carboxylic acid (class-level review)
Energetic materials and coordination chemistry
Nitrogen-rich tetrazole with functionalizable alcohol
Coordination behavior and energetic performance testing
Model substrate for regioselective derivatization
Defined N2-methyl pattern, no N-H tautomerism
Regioselective outcome reproducibility and mechanistic clarity

XLogP3

-0.7

Explore Compound Types